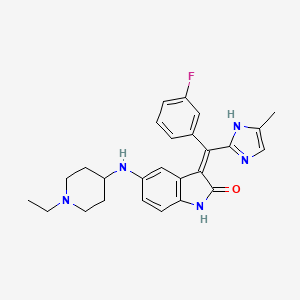

N-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)-2-苯基喹啉-4-甲酰胺

描述

STX-0119 is a potent STAT3 inhibitor. STX-0119 is an efficient therapeutic to overcome TMZ resistance in recurrent GBM tumors, and could be the next promising compound leading to survival prolongation. STX-0119 demonstrated strong inhibition of the expression of STAT3 target genes (c-myc, survivin, cyclin D1, HIF-1α and VEGF) and stem cell-associated genes (CD44, Nanog, nestin and CD133) as well as the induction of apoptosis in one stem-like cell line.

科学研究应用

Inhibition of STAT3 Dimerization

STX-0119 is a novel inhibitor of STAT3 dimerization . It prevents fibrotic gene expression in a mouse model of kidney fibrosis by regulating Cxcr4 and Ccr1 expression . This suggests that STX-0119 may be a lead compound for the treatment of kidney fibrosis .

Prevention of Kidney Fibrosis

STX-0119 has been shown to suppress the expression of fibrotic genes in kidneys without affecting STAT3 phosphorylation . This makes it a potential candidate for slowing the progression of chronic kidney disease (CKD) .

Regulation of Cxcr4 and Ccr1 Expression

STX-0119 decreases Cxcr4 mRNA in cultured rat kidney fibroblasts and Ccr1 mRNA in blood cells from mice with unilateral ureteral obstruction (UUO), both of which are reported to be involved in the progression of kidney fibrosis .

Antitumor Effects

STX-0119 has been shown to exert antitumor effects in vitro and in vivo . It inhibits activated STAT3 and the expression of STAT3-regulated oncoproteins such as c-Myc, cyclin D1, and survivin in lung cancer cells .

Control of STAT3 Biological Activity

STX-0119 controls the biological activity of STAT3 . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .

Inhibition of Cell Viability and Survival in Lung Cancer Cells

STX-0119 has been shown to inhibit the cell viability and survival of human lung cancer cells .

作用机制

Target of Action

The primary target of STX-0119 is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor activated by interleukin-6 and is reported to be involved in fibrosis . STX-0119 is a selective inhibitor of STAT3 dimerization .

Mode of Action

STX-0119 inhibits STAT3 dimerization through a direct interaction with the STAT3 protein . This inhibition occurs without affecting the phosphorylation state of STAT3 . By preventing STAT3 dimerization, STX-0119 suppresses the DNA binding activity of STAT3 .

Biochemical Pathways

STX-0119 affects the STAT3 signaling pathway. It inhibits the nuclear localization of STAT3 in cells, resulting in decreased expression of its target genes . Specifically, STX-0119 has been shown to decrease the mRNA of Cxcr4 in kidney fibroblasts and Ccr1 in blood cells, both of which are reported to be involved in the progression of kidney fibrosis .

Pharmacokinetics

In a mouse model, the plasma concentration of STX-0119 was maintained at >100 μg/mL (>260 μM), even 8 hours after administration .

Result of Action

STX-0119 has been shown to have significant effects on cellular and molecular levels. It suppresses the expression of fibrotic genes in kidneys and inhibits the growth of tumors in mice . In lung cancer cells, STX-0119 inhibited the expression of STAT3-regulated oncoproteins such as c-Myc, cyclin D1, and survivin .

Action Environment

The action of STX-0119 can be influenced by environmental factors. For instance, in the context of kidney fibrosis, the disease environment can upregulate STAT3 target genes, which STX-0119 can subsequently suppress . .

属性

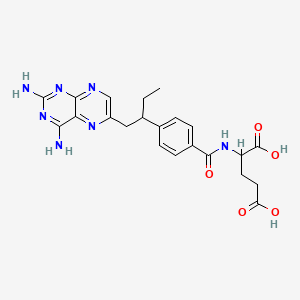

IUPAC Name |

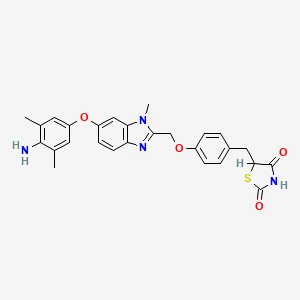

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPXTRXFUMGQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylquinoline-4-carboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of STX-0119?

A1: STX-0119 is a small molecule inhibitor that selectively targets Signal Transducer and Activator of Transcription 3 (STAT3) dimerization. [, , , ] Unlike other STAT3 inhibitors, STX-0119 does not significantly suppress Tyr-705 phosphorylation of STAT3. [] Instead, it directly inhibits STAT3 dimerization, preventing its DNA binding activity and subsequent transcriptional regulation of target genes. []

Q2: Which genes are known to be downregulated by STX-0119 treatment?

A2: Studies have shown that STX-0119 downregulates various STAT3 target genes, including:

- Oncogenes: c-myc, survivin [, , ]

- Cell cycle regulators: cyclin D1 []

- Angiogenic factors: HIF-1α, VEGF []

- Stem cell markers: CD44, Nanog, Nestin, CD133 []

- Others: YKL-40, MAGEC1, MGMT, EMT genes, mesenchymal genes []

Q3: How effective is STX-0119 against temozolomide-resistant glioblastoma?

A3: STX-0119 demonstrates promising activity against temozolomide-resistant (TMZ-R) glioblastoma. In vitro, while its growth inhibitory effect on TMZ-R U87 cells was moderate (IC₅₀ of 45 µM), in vivo studies showed significant tumor growth suppression exceeding 50% and prolonged survival in mice bearing TMZ-R U87 tumors. [] This suggests that STX-0119 could be a potential therapeutic option for overcoming TMZ resistance in recurrent glioblastoma.

Q4: Does STX-0119 exhibit synergistic effects with other anti-cancer agents?

A4: Research suggests potential synergistic effects when combining STX-0119 with other anti-cancer agents:

- Rapamycin (mTOR inhibitor): Combining STX-0119 with rapamycin showed significant growth inhibition in TMZ-R U87 cells, surpassing the efficacy of each agent alone. This suggests a potential interplay between STAT3 and mTOR pathways mediated by YKL-40 protein. []

- Sorafenib (multikinase inhibitor): In human oral cancer models, combining STX-0119 with sorafenib resulted in significantly enhanced antitumor activity compared to monotherapy. []

Q5: What is the impact of STX-0119 on the tumor microenvironment?

A5: Interestingly, STX-0119 exhibits a dual effect on the tumor microenvironment in HCC models:

- Increased T cell infiltration: Treatment with STX-0119 significantly increased the infiltration of CD8+ T cells into the tumor. []

- Enhanced immunosuppression: Paradoxically, STX-0119 also increased immunosuppressive factors like Tregs, hypoxia, and activated cancer-associated fibroblasts (CAFs), potentially counteracting its positive impact on T cell infiltration. []

Q6: Are there any structural analogs of STX-0119 with improved properties?

A6: YHO-1701 is a novel quinolinecarboxamide derivative derived from STX-0119 that demonstrates improved potency and pharmacokinetic properties. [] Molecular docking studies suggest a more stable interaction of YHO-1701 with the STAT3 SH2 domain compared to STX-0119. []

Q7: How was STX-0119 discovered?

A7: STX-0119 was identified through a virtual screening approach using a customized version of the DOCK4 program. [] The researchers utilized the crystal structure of STAT3 to screen for potential small molecule inhibitors that could disrupt its dimerization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。